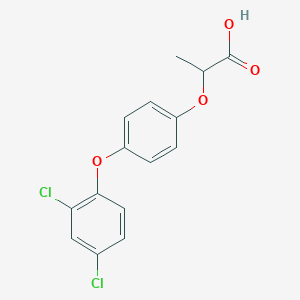
Diclofop
Cat. No. B164953
Key on ui cas rn:
40843-25-2
M. Wt: 327.2 g/mol
InChI Key: OOLBCHYXZDXLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04552977
Procedure details


208 parts of 50% sodium hydroxide solution are added portionwise at about 90° C. and at a reduced pressure of 270 mbar to a solution of 255 parts of 4-(2',4'-dichlorophenoxy)-phenol and 132 parts of 2-chloropropionic acid in 1,200 parts of xylene. By distilling off the water present in the reaction mixture, the reaction temperature is maintained at 90° C. The addition being complete, stirring is continued for 15 minutes at this temperature, subsequently the batch is brought to normal pressure. 400 Parts of water are then added, and stirring is continued for 10 minutes at 85° C. The batch is subsequently acidified at this temperature with 120 parts of phosphoric acid, and stirring is continued for 10 minutes. After elimination of the water phase via a separating funnel, xylene is distilled off under a pressure of 80 mbar, and the solids are dried at 60° C. and 250 mbar. 327 Parts of 2-[4'-(2,4-dichlorophenoxy)-phenoxy]-propionic acid are obtained. The content of pure final product is 99.5%, corresponding to a yield of 99.5% of theory. The residual amount of 4-(2',4'-dichlorophenoxy)-phenol is 0.3%.

[Compound]
Name
255
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:5]=1[O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1.Cl[CH:20]([CH3:24])[C:21]([OH:23])=[O:22]>C1(C)C(C)=CC=CC=1>[Cl:3][C:4]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:5]=1[O:6][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH:20]([CH3:24])[C:21]([OH:23])=[O:22])=[CH:11][CH:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
255
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OC2=CC=C(C=C2)O)C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
By distilling off the water present in the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
400 Parts of water are then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 10 minutes at 85° C
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 10 minutes
|
|
Duration
|
10 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After elimination of the water phase via a separating funnel, xylene is distilled off under a pressure of 80 mbar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids are dried at 60° C.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OC2=CC=C(OC(C(=O)O)C)C=C2)C=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
